Welcome to the BenchChem Online Store!
molecular formula C14H14BClO3 B8562647 (3-Chlorophenyl)(3,4-dimethoxyphenyl)borinic acid CAS No. 872495-66-4

(3-Chlorophenyl)(3,4-dimethoxyphenyl)borinic acid

Cat. No. B8562647
M. Wt: 276.52 g/mol
InChI Key: SPIJXSBTZSBXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393856B2

Procedure details

(3-Chlorophenyl)(3,4-dimethoxyphenyl)borinic acid was prepared from 3,4-dimethoxyphenylmagnesium bromide and 3-chlorophenylboronic acid ethylene glycol ester by the procedure described in Example 6a. The title complex product was made by the methodology described in Section 5.3.7.1, and obtained as yellow crystals. MS (ESI, positive): m/z=404 (M+1); 1H NMR (DMSO-d6, 300 MHz): δ 9.17 (d, 1H), 8.78 (d, 1H), 7.90 (dd, 1H), 7.70 (t, 1H), 7.43 (d, 1H), 7.30-7.17 (m, 5H), 6.89-6.80 (m, 3H), 3,66 (s, 3H) and 3.62 (s, 3H) ppm.
Name
3,4-dimethoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chlorophenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Mg]Br)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[B:13](OCCO)([OH:21])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1>>[Cl:20][C:16]1[CH:15]=[C:14]([B:13]([C:5]2[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[OH:21])[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
3,4-dimethoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)[Mg]Br
Name
3-chlorophenylboronic acid ethylene glycol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(C1=CC(=CC=C1)Cl)(O)OCCO
Step Two
Name
title complex
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as yellow crystals

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)B(O)C1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.